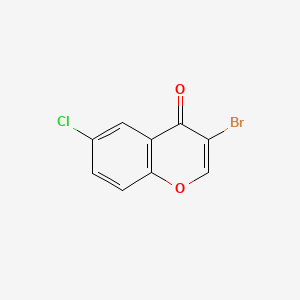

3-Bromo-6-chlorochromone

Description

Overview of Chromone Scaffold in Medicinal Chemistry and Organic Synthesis

The chromone scaffold, a benzoannelated γ-pyrone, is a fundamental heterocyclic system that has garnered substantial interest in both medicinal chemistry and organic synthesis. acs.org Its rigid bicyclic structure serves as an excellent template for developing a wide array of pharmacologically active compounds. acs.orgresearchgate.net

In the realm of drug discovery, the chromone nucleus is recognized as a "privileged structure." acs.orgnih.govnih.gov This term, coined by Evans et al., refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. mdpi.com The synthetic accessibility and the capacity for structural diversification have solidified the chromone's role as a key building block in the development of new drugs targeting a spectrum of diseases, including cancer, neurodegenerative disorders, inflammation, and infections. acs.orgnih.govnih.gov The drug-like properties inherent to the chromone scaffold make it a highly acceptable and utilized framework in rational drug design. nih.gov For instance, chromone derivatives have been extensively investigated as kinase inhibitors, modulators of apoptosis, and ligands for various receptors. acs.org

Chromones are not merely a product of synthetic chemistry; they are widely distributed throughout the plant kingdom as secondary metabolites. researchgate.netnih.gov These naturally occurring chromones and their derivatives, such as flavonoids and isoflavones, have been used in traditional medicine for centuries and are known for a variety of pharmacological properties. acs.orgresearchgate.net The biological activities attributed to these natural products include anti-inflammatory, antioxidant, antimicrobial, and antiviral effects. researchgate.netcore.ac.uk The discovery of chromone alkaloids, which merge the structural features of chromones with those of alkaloids, has further expanded the chemical diversity and therapeutic potential of this class of compounds. nih.gov

Chromones as Privileged Structures in Drug Discovery

Significance of Halogenation in Chromone Derivatives

The introduction of halogen atoms onto the chromone scaffold is a critical strategy in medicinal chemistry for modulating the physicochemical and biological properties of the parent molecule.

Beyond influencing biological activity, halogenation also modulates the chemical reactivity of the chromone nucleus. researchgate.net The presence of halogen substituents can direct further chemical transformations, allowing for the regioselective synthesis of more complex derivatives. core.ac.uk Halogenated chromones, particularly 3-halochromones, are considered highly reactive intermediates in organic synthesis. acs.org They serve as versatile precursors for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the introduction of diverse functional groups at specific positions on the chromone core. acs.org This reactivity is crucial for constructing libraries of chromone derivatives for structure-activity relationship (SAR) studies. core.ac.uk

Focus on 3-Bromo-6-chlorochromone within the Halochromone Landscape

Structural Features and Unique Substitution Pattern

This compound is a doubly halogenated derivative of chromone with the molecular formula C₉H₄BrClO₂. nih.gov Its structure is characterized by the core 4H-chromen-4-one (or 4H-1-benzopyran-4-one) framework, which is substituted with a bromine atom at the 3-position of the pyrone ring and a chlorine atom at the 6-position of the benzene ring. nih.govchemimpex.com This specific substitution pattern confers unique reactivity to the molecule. The presence of the electron-withdrawing bromine atom at the C3 position makes this site susceptible to nucleophilic attack, a key feature in many of its reactions. chemimpex.combeilstein-journals.org The chlorine atom at the C6 position further modifies the electronic landscape of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-bromo-6-chlorochromen-4-one | nih.gov |

| CAS Number | 73220-38-9 | nih.govchemimpex.com |

| Molecular Formula | C₉H₄BrClO₂ | nih.govchemimpex.com |

| Molecular Weight | 259.48 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 126-132 °C | chemimpex.com |

| Appearance | Off-white crystalline solid | chemimpex.com |

This table is interactive. Click on the headers to sort the data.

Relevance as a Versatile Intermediate and Building Block

The distinct structural features of this compound make it a highly versatile intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. chemimpex.comchemimpex.com Its enhanced reactivity, owing to the halogen substituents, allows it to participate in a variety of chemical transformations. chemimpex.comchemimpex.com

Researchers have extensively used this compound as a key starting material for synthesizing more complex molecules. chemimpex.comcymitquimica.com It serves as a precursor in the preparation of chromenone derivatives with potential applications in pharmaceutical development. pharmaffiliates.com Its ability to undergo reactions like nucleophilic substitutions and cyclizations is crucial for constructing intricate molecular architectures essential in drug discovery. chemimpex.com For example, it has been employed in the synthesis of compounds targeting inflammatory diseases and cancer. chemimpex.com An efficient synthetic route has been developed for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which are valuable in creating peptidomimetics. acs.org

Beyond pharmaceuticals, this compound is utilized in the development of materials with specific properties. chemimpex.com Its unique characteristics are leveraged in creating fluorescent probes for biological imaging, which enable the real-time visualization of cellular processes. chemimpex.com

Table 2: Research Applications of this compound

| Application Area | Description | Source(s) |

|---|---|---|

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceutical agents. | chemimpex.compharmaffiliates.com |

| Medicinal Chemistry | Used as a scaffold for designing anti-inflammatory and anticancer agents. | chemimpex.comchemimpex.com |

| Peptidomimetics | A starting material for chromone-based β-turn peptidomimetics. | acs.orggu.se |

| Fluorescent Probes | Employed in the creation of fluorescent tools for biological imaging. | chemimpex.com |

| Building Block | A versatile building block for synthesizing complex heterocyclic compounds. | cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

The strategic placement of the bromine and chlorine atoms provides chemists with reactive handles to introduce further functionality, making this compound a valuable and sought-after compound in synthetic organic chemistry. chemimpex.com

Propriétés

IUPAC Name |

3-bromo-6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILSBPAUJJBEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393066 | |

| Record name | 3-BROMO-6-CHLOROCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-38-9 | |

| Record name | 3-BROMO-6-CHLOROCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chlorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3-bromo-6-chlorochromone and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-Bromo-6-chlorochromone molecule from readily available precursors through a sequence of reactions that build the chromone ring system with the desired halogen substituents in place.

Synthesis from Substituted Phenols and Related Precursors

A common and effective strategy for synthesizing chromone derivatives involves the use of substituted phenols as starting materials. ontosight.ai These methods leverage the inherent reactivity of the phenolic hydroxyl group and the aromatic ring to construct the fused pyranone ring system.

A key precursor for the synthesis of this compound is 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. chemicalbook.comsigmaaldrich.com This starting material already contains the necessary chloro and bromo substituents on the phenyl ring, which will become the C6 and C8 positions of the final chromone, respectively. The synthesis of this precursor itself can be achieved by the bromination of 5-chloro-2-hydroxyacetophenone in acetic acid. chemicalbook.comderpharmachemica.com

This halogenated aromatic hydroxyl ketone can then be used to synthesize various chromone derivatives. sigmaaldrich.com For instance, it is a key intermediate in the preparation of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones. chemicalbook.com

The construction of the chromone ring from 2-hydroxyacetophenone derivatives often involves condensation and cyclization reactions. ontosight.ai A prominent method is the Vilsmeier-Haack reaction, which can be used for the synthesis of 3-formylchromones from o-hydroxyaryl alkyl ketones. ijrar.orgmdpi.comscite.ai This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a chloroiminium ion, which acts as a carbon electrophile. univen.ac.za

In the context of this compound, 3-bromo-5-chloro-2-hydroxyacetophenone can be treated with POCl₃ in anhydrous DMF. univen.ac.za The reaction is typically initiated at a low temperature (0 °C) and then stirred for an extended period at room temperature before being quenched with ice-cold water to yield the corresponding 3-formylchromone derivative, 8-bromo-6-chlorochromone-3-carbaldehyde. univen.ac.za

Another approach involves the reaction of 2-hydroxyacetophenones with a complex of 2,4,6-trichloro-1,3,5-triazine and DMF, which serves as a one-carbon extension method to form the chromone ring. researchgate.net This method is noted for its mild conditions and efficiency. researchgate.net

The general mechanism for chromone formation from 2-hydroxyacetophenones involves the initial formation of an intermediate which then undergoes cyclization through the nucleophilic attack of the hydroxyl group. scirp.org

Bromination and Chlorination Strategies

An alternative synthetic approach involves the initial synthesis of a chromone scaffold followed by the selective introduction of halogen atoms at specific positions.

Selective Bromination at C-3 Position

The C-3 position of the chromone ring is susceptible to electrophilic bromination. This selectivity is attributed to the directing effect of the ketone group in the pyranone ring. The reaction can be carried out by treating the chromone with bromine in a suitable solvent like acetic acid. For instance, the direct bromination of flavones (2-phenylchromones) at the C-3 position can be achieved using reagents like N-bromosuccinimide (NBS) or through the reaction of 1,3-diaryl-1,3-propanediones with copper(II) bromide. core.ac.uk

Introduction of Chlorine at C-6 Position

The introduction of a chlorine atom at the C-6 position of the chromone ring is typically achieved by starting with a precursor that already contains the chlorine atom on the phenyl ring. For example, the use of 5-chloro-2-hydroxyacetophenone as a starting material will result in a 6-chloro-substituted chromone. chemicalbook.comderpharmachemica.com The presence of a chlorine atom at the C-6 position is a feature of some naturally occurring chromones, such as coniochaetone H. ijmrset.com The introduction of halogen atoms at the C-6 and C-8 positions has been shown to be important for the biological activity of some chromone derivatives. acs.org

Bromination and Chlorination Strategies

Selective Bromination at C-3 Position

Advanced Synthetic Transformations Leading to this compound Framework

The construction of the functionalized this compound skeleton is achieved through several advanced synthetic strategies. These include the aminomethylation via Mannich reactions and subsequent modifications, and palladium-catalyzed cross-coupling reactions that allow for the introduction of diverse substituents onto the chromone core.

Mannich Reactions for Aminomethylation of Chromones

The Mannich reaction is a versatile three-component condensation that provides an effective method for the aminomethylation of chromones, particularly at the C-3 position. core.ac.ukorganic-chemistry.org This reaction typically involves an active hydrogen compound (the chromone precursor), formaldehyde, and a primary or secondary amine, leading to the formation of aminomethyl derivatives known as Mannich bases. core.ac.ukdntb.gov.ua

An efficient synthetic pathway to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been successfully developed. acs.orgresearchgate.net This methodology is crucial as these compounds serve as valuable scaffolds for creating chromone-based peptidomimetics. acs.orggu.se The synthesis can proceed via two main routes starting from either a chalcone or a chroman-4-one derivative.

| Aryl Substituent (Ar) | Starting Material | Overall Yield (%) | Reference |

| Phenyl | Chalcone (6a) | > 45% | acs.org |

| 4-Methoxyphenyl | Chalcone (6b) | > 45% | acs.org |

| 4-(Trifluoromethyl)phenyl | Chroman-4-one (7c) | > 45% | acs.org |

The synthesis of the target 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone is completed through a two-step sequence starting from the 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one intermediate obtained from the Mannich reaction. acs.orgresearchgate.net

The first step is an aza-Michael reaction (a conjugate addition) where a primary amine, such as benzylamine, adds to the exocyclic methylene group of the intermediate. acs.orgd-nb.infobeilstein-journals.org This reaction proceeds cleanly to form a 3-(aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one.

The second and final step is the oxidation of the chroman-4-one ring to the corresponding chromone. acs.org This transformation is effectively achieved using selenium dioxide (SeO₂) as the oxidizing agent. acs.orgresearchgate.net This oxidation re-establishes the aromaticity of the pyrone ring and yields the final Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone. acs.org This sequence represents an innovative method for introducing a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold. acs.orgresearchgate.net

Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon bonds. libretexts.org These reactions, including the Suzuki-Miyaura and Heck couplings, have been successfully applied to halochromone substrates to synthesize a wide range of derivatives. mdpi.comresearchgate.net The reactivity of the halochromone often depends on the position of the halogen atom. researchgate.net

The Suzuki–Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction has been extensively used in flavonoid synthesis, particularly for coupling arylboronic acids with 3-bromochromones to produce isoflavones. mdpi.com

The general mechanism involves three key steps: oxidative addition of the halochromone to the Pd(0) catalyst, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), can be employed. mdpi.com This methodology allows for the introduction of various aryl and heteroaryl groups at the 3-position of the chromone nucleus, demonstrating its broad applicability. mdpi.comrsc.org

The table below illustrates the versatility of the Suzuki-Miyaura coupling for the synthesis of 3-arylchromones from 3-bromochromone.

| 3-Bromochromone Derivative | Arylboronic Acid | Catalyst | Base | Product Yield (%) | Reference |

| 3-Bromochromone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 95% | mdpi.com |

| 3-Bromochromone | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 87% | mdpi.com |

| 3-Bromochromone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 98% | mdpi.com |

| 3-Bromo-7-methoxychromone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 92% | mdpi.com |

Table 2: Examples of Suzuki-Miyaura coupling reactions on 3-bromochromones.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction has proven useful for the synthesis of alkenyl-substituted chromones. researchgate.net Studies have shown that bromochromones with the halogen at positions 3, 6, 7, or 8 can be successfully coupled with a variety of terminal olefins. publish.csiro.au

The reaction of 3-bromochromones or 6-bromochromones with alkenes like styrene, ethyl acrylate, and acrylonitrile proceeds in good to excellent yields. researchgate.netpublish.csiro.au The conditions often involve a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a solvent like DMF. publish.csiro.au Notably, phosphine-free conditions, often using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), have been found to be highly effective, leading to shorter reaction times and improved yields. researchgate.netpublish.csiro.au

The following table presents data from Heck reactions on various bromochromones, showcasing the scope of the transformation.

| Bromochromone Substrate | Alkene | Conditions* | Product Yield (%) | Reference |

| 6-Bromochromone | Styrene | C | 96% | publish.csiro.au |

| 6-Bromochromone | Ethyl acrylate | C | 92% | publish.csiro.au |

| 8-Bromochromone | Styrene | B | 97% | publish.csiro.au |

| 3-Bromochromone | Styrene | B | 95% | researchgate.net |

| 3-Bromo-2-methylchromone | Ethyl acrylate | C | 78% | researchgate.net |

Table 3: Yields from the Heck reaction of bromochromones with various alkenes. *Conditions B: Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C. Conditions C: Pd(OAc)₂, K₂CO₃, KCl, TBAB, DMF, 100 °C. publish.csiro.au

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the alkynylation of the chromone scaffold at the C3 position. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the bromine atom serves as the halide leaving group for the palladium-catalyzed cross-coupling.

The reaction is typically carried out in the presence of a palladium(0) catalyst, which is often generated in situ, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine or piperidine. libretexts.orgorganic-chemistry.org The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The key steps include the oxidative addition of the palladium(0) catalyst to the C-Br bond of the this compound, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the 3-alkynyl-6-chlorochromone product and regenerate the palladium(0) catalyst. libretexts.org

While the traditional Sonogashira protocol is highly effective, copper-free variations have been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orglibretexts.org These methods often require alternative bases or specialized ligand systems for the palladium catalyst. libretexts.orgnih.gov The alkynylated chromones produced through this methodology are valuable precursors for further synthetic transformations, including the synthesis of complex fused heterocyclic systems. acs.org

Table 1: Key Components in Sonogashira Coupling of 3-Halochromones

| Component | Role | Common Examples |

| Aryl Halide | Substrate | This compound |

| Alkyne | Coupling Partner | Phenylacetylene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates Alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes HBr byproduct, aids catalyst cycle | Triethylamine (Et₃N), Piperidine, Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

This table provides a generalized overview of components used in Sonogashira reactions applicable to 3-halochromones.

Domino Reactions Involving 3-Halochromones

Domino reactions, also referred to as cascade or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single procedural step from a single starting material. beilstein-journals.orgresearchgate.net 3-Halochromones, including this compound, are excellent substrates for such transformations. researchgate.netresearchgate.net Their reactivity stems from the "push-pull" electronic nature of the enone system combined with the presence of a good leaving group (halide) at the C3-position. researchgate.net

These reactions are typically initiated by the nucleophilic attack of a reactant on the chromone core. The course of the reaction and the structure of the final product are highly dependent on the nature of the nucleophile and the specific substituents on the chromone ring. beilstein-journals.orgnih.gov The initial step is often a conjugate addition (Michael reaction) at the C2-position, which can be followed by cleavage of the pyrone ring and subsequent intramolecular cyclization to generate diverse and complex heterocyclic structures. researchgate.netresearchgate.net

Cascade Reactions with Activated Carbonyl Compounds

The reaction of 3-halochromones with activated carbonyl compounds, such as β-ketoamides or β-dicarbonyls, provides a direct route to various oxygen-containing heterocycles. beilstein-journals.orgnih.gov A notable example is the reaction with β-ketoamides, which yields functionalized 2-(salicyloyl)furans. beilstein-journals.org The mechanism commences with a 1,4-addition of the enolate derived from the activated carbonyl compound to the C2-position of the chromone. This is followed by the cleavage of the pyrone ring to form an intermediate. Subsequent regioselective intramolecular cyclization, involving an attack by the oxygen atom of the β-ketoamide, leads to the formation of the furan ring. beilstein-journals.org

These resulting 2-(salicyloyl)furans can be further transformed. For instance, subsequent oxidative cyclization can produce furo[3,2-b]chromen-9-ones, which can also be synthesized directly from the 3-halochromones in a one-pot protocol. researchgate.net

Table 2: Domino Reaction of 3-Halochromones with β-Ketoamides

| 3-Halochromone Reactant | β-Ketoamide Reactant | Base / Conditions | Product |

| 3-Chlorochromone | 3-Oxo-3-phenylpropanamide | DBU, THF, 20°C | 2-(2-Hydroxybenzoyl)-5-phenylfuran-3-carboxamide |

| 6-Chloro-3-bromochromone | N,N-Diethyl-3-oxobutanamide | K₂CO₃, DMF | 2-(5-Chloro-2-hydroxybenzoyl)-5-methylfuran-3-carboxamide (Derivative) |

Data synthesized from general reaction schemes described in the literature. beilstein-journals.orgresearchgate.net

Reactions with Thioamides for Thiazole Synthesis

3-Halochromones serve as effective precursors for the synthesis of thiazole derivatives through cascade reactions with thioamides. nih.gov This transformation is analogous to the classical Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. wikipedia.org In this context, the 3-halochromone acts as the α-haloketone equivalent.

The reaction mechanism involves an initial Michael addition of the sulfur atom from the thioamide to the C2-position of the chromone ring. This is followed by elimination and an intramolecular cyclization, driven by the attack of the thioamide's nitrogen atom onto the chromone's carbonyl carbon after ring opening, to form the thiazole ring. nih.gov This method allows for the synthesis of 2,4-disubstituted thiazoles, where one substituent is derived from the thioamide and the other is a 2-hydroxyphenyl ketone moiety derived from the original chromone structure. nih.gov The reaction is typically performed in a polar solvent like ethanol with a base such as potassium hydroxide. nih.gov

Table 3: Synthesis of Thiazole Derivatives from 3-Chlorochromones and Thioamides

| 3-Halochromone | Thioamide | Conditions | Product Type |

| 3-Chlorochromone | Thiobenzamide | KOH, Ethanol | 2-Phenyl-4-(2-hydroxybenzoyl)thiazole |

| 3-Chlorochromone | Thioacetamide | KOH, Ethanol | 2-Methyl-4-(2-hydroxybenzoyl)thiazole |

This table illustrates the general reaction outcome based on published methodologies. nih.gov

Reactions with Aminoheterocycles for Fused Heterocycles

An efficient domino reaction of 3-halochromones with electron-rich aminoheterocycles provides a versatile pathway to a variety of N-fused heterocyclic systems. researchgate.net These reactions leverage the bifunctional nature of the aminoheterocycle nucleophile.

The reaction pathway typically begins with the nucleophilic attack of the aminoheterocycle on the C2-position of the chromone, which initiates the cleavage of the pyranone ring. researchgate.net A subsequent intramolecular cyclization and dehydration sequence leads to the formation of a new heterocyclic ring fused to the original aminoheterocycle. This strategy has been successfully employed for the synthesis of diverse scaffolds including pyrazolo[3,4-b]pyridines, pyrrolo[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. researchgate.net The specific product formed is determined by the structure of the starting aminoheterocycle.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have guided the development of more sustainable and environmentally benign synthetic protocols. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis and modification of this compound and its derivatives, green methodologies like microwave-assisted synthesis have proven to be highly effective. bepls.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. bepls.comresearchgate.net This non-classical heating method can accelerate reactions by directly and efficiently coupling with polar molecules in the reaction mixture.

For chromone synthesis, a key step that can be facilitated by microwave irradiation is the elimination of HBr from a 3-bromochroman-4-one precursor to form the chromone double bond. For example, the hydrobromide elimination from 8-bromo-6-chloro-2-pentyl-3-bromochroman-4-one using calcium carbonate in DMF under microwave heating provided the corresponding 8-bromo-6-chloro-2-pentylchromone in high yield (84%) in a significantly shorter time than with conventional heating. acs.org This demonstrates the utility of microwave assistance in the synthesis of chromone scaffolds related to this compound. Furthermore, microwave irradiation has been effectively used in the synthesis of various heterocyclic derivatives from chromone precursors, including thiazoles and fused ring systems, often under solvent-free conditions, further enhancing the green credentials of the synthetic route. bepls.comresearchgate.net

Table 4: Example of Microwave-Assisted Reaction in Chromone Synthesis

| Precursor | Reagent/Conditions | Product | Yield | Reference |

| 8-bromo-6-chloro-2-pentyl-3-bromochroman-4-one | CaCO₃, DMF, Microwave | 8-bromo-6-chloro-2-pentylchromone | 84% | acs.org |

Solvent-Free and Environmentally Benign Reaction Conditions

The synthesis of this compound and its derivatives has increasingly benefited from the adoption of green chemistry principles, focusing on the reduction or elimination of hazardous solvents and reagents, as well as the use of energy-efficient methodologies. These approaches not only minimize the environmental impact but also often lead to improved reaction efficiency, higher yields, and simpler purification procedures. Key strategies in this domain include mechanochemical synthesis (grinding), microwave-assisted reactions, and ultrasound-assisted synthesis.

Mechanochemical Synthesis via Grinding

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a powerful solvent-free approach for the synthesis of halogenated chromones. A notable eco-friendly method for the preparation of 3-bromoflavones (2-aryl-3-bromochromones) involves the selective bromination of 1-(2-hydroxyaryl)-3-arylpropane-1,3-diones by grinding them with ammonium bromide and ammonium persulfate at room temperature. core.ac.uk The resulting 2-bromo intermediate is then cyclized by further grinding with a catalytic amount of p-toluenesulfonic acid. core.ac.uk This method is highly efficient, avoids the use of corrosive molecular bromine and volatile organic solvents, and simplifies the work-up process.

This grinding technique can be applied to precursors with substitutions on the phenyl rings, including chloro substituents, making it a viable pathway for the synthesis of this compound derivatives. For instance, starting from a suitably substituted 1-(5-chloro-2-hydroxyphenyl)-3-arylpropane-1,3-dione, this method could provide the corresponding 3-bromo-6-chloroflavone.

Table 1: Mechanochemical Synthesis of 3-Bromoflavone Derivatives via Grinding

| Starting Material (1-(2-hydroxyaryl)-3-phenylpropane-1,3-dione derivative) | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 1. NH₄Br, (NH₄)₂S₂O₈, H₂O (drops) 2. p-TsOH, 1,4-dioxane (drops) | Grinding, Room Temp. | 3-Bromoflavone | 90 | |

| 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione | 1. NH₄Br, (NH₄)₂S₂O₈, H₂O (drops) 2. p-TsOH, 1,4-dioxane (drops) | Grinding, Room Temp. | 3-Bromo-7-methoxyflavone | 92 |

This table presents examples of the mechanochemical synthesis of 3-bromoflavones to illustrate the methodology's applicability to various substituted precursors.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a significant tool in green chemistry for accelerating organic reactions, often under solvent-free conditions. The synthesis of chromones and their derivatives can be efficiently achieved using microwave heating, which provides rapid and uniform heating, leading to shorter reaction times and often cleaner reactions with higher yields. unlp.edu.ar

For the synthesis of 3-bromoflavones, a solvent-free microwave irradiation method has been reported for the transformation of flavanones using N-bromosuccinimide (NBS) as the brominating agent. core.ac.uk This approach is noted for its speed and efficiency. core.ac.uk

Furthermore, the cyclization step to form the chromone ring can be performed under solvent-free microwave conditions using silica-supported Wells-Dawson heteropolyacid as a reusable catalyst. unlp.edu.ar This solid acid catalyst facilitates the cyclodehydration of 1-(2-hydroxyphenyl)-1,3-diketones to flavones and chromones, offering high selectivity and very good yields in short reaction times. unlp.edu.ar This method represents a clean and environmentally friendly alternative to traditional acid-catalyzed cyclizations that often use corrosive mineral acids.

Table 2: Microwave-Assisted Solvent-Free Synthesis of Chromone Derivatives

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | WD/SiO₂ | MW, 110°C | Flavone | 91 | 1 | unlp.edu.ar |

| 1-(2-Hydroxyphenyl)-3-methyl-1,3-butanedione | WD/SiO₂ | MW, 110°C | 2-Methylchromone | 89 | 1 | unlp.edu.ar |

This table showcases examples of microwave-assisted synthesis for chromone derivatives, highlighting the efficiency of this green methodology.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally benign pathway for the synthesis of heterocyclic compounds, including chromones. Ultrasonic irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. lew.ro This method often allows for milder reaction conditions, shorter reaction times, and reduced solvent consumption. lew.ro

Ultrasound has been successfully employed in the synthesis of various chromone derivatives. For example, the cyclization of chalcones to produce 2-furan-2-yl-4H-chromen-4-ones has been achieved in the presence of a catalytic amount of iodine in dimethyl sulfoxide under ultrasound irradiation at ambient temperature, resulting in better yields and shorter reaction times compared to conventional methods. While this example uses a solvent, ultrasound is known to reduce the required amount.

Additionally, ultrasound-assisted bromination of various acetophenone derivatives with copper(II) bromide has been shown to be highly selective and efficient, providing ω-bromo-hydroxyacetophenones in good yields without nuclear bromination. lew.ro This suggests a potential green route for preparing key intermediates for the synthesis of this compound.

Chemical Reactivity and Derivatization of 3-bromo-6-chlorochromone

Nucleophilic Substitution Reactions

The bromine atom at the C-3 position of 3-Bromo-6-chlorochromone is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a key feature in the derivatization of the chromone scaffold. chemimpex.comchemimpex.com While specific examples detailing the nucleophilic substitution reactions of this compound are not extensively documented in the provided search results, the general reactivity of 3-halochromones suggests that it can react with a range of nucleophiles. For instance, the bromine atom can be displaced by amines, alcohols, and other nucleophiles to yield novel derivatives. smolecule.com

Cyclization Reactions

This compound participates in cyclization reactions to form a variety of fused heterocyclic systems. These reactions often proceed through an initial nucleophilic attack on the C-2 or C-3 position, followed by an intramolecular cyclization. For example, the reaction of 3-halochromones with 1,3-dicarbonyl compounds can lead to the formation of furan derivatives. beilstein-journals.org The reaction of 3-ketoamides with 3-halochromones results in the formation of 2-(salicyloyl)furans through a domino reaction involving a 1,4-addition and subsequent intramolecular cyclization. beilstein-journals.org The yield of these reactions is often dependent on the nature of the halogen at the C-3 position. beilstein-journals.org

Regioselective Functionalization at C-2, C-3, C-6, and C-8 Positions

The structure of this compound allows for regioselective functionalization at several positions. The inherent reactivity of the C-3 bromine atom facilitates substitutions at this position. The C-2 position can also be involved in reactions, particularly in domino reactions with activated carbonyl compounds. beilstein-journals.org Furthermore, the benzene ring of the chromone nucleus can undergo electrophilic substitution reactions, although the presence of the deactivating chloro and bromo groups influences the position of substitution.

An efficient synthetic route has been developed for the introduction of a primary aminomethyl group at the 3-position of a 2-aryl-8-bromo-6-chlorochromone scaffold. acs.org This involves a Mannich reaction followed by an aza-Michael addition and subsequent oxidation. acs.org

Transformations to Other Heterocyclic Systems

Conversion to Coumaran-3-ones

The transformation of chromones into other heterocyclic systems is a valuable synthetic strategy. While direct conversion of this compound to coumaran-3-ones is not explicitly detailed in the provided results, related transformations of chromone derivatives are known.

Synthesis of Isoflavones

This compound is a key precursor in the synthesis of isoflavones, which are 3-aryl substituted chromone derivatives. univen.ac.za A facile method for this transformation is the nickel-catalyzed Negishi cross-coupling reaction of 3-bromochromones with arylzinc bromides. nih.gov This reaction proceeds at room temperature and affords isoflavones in moderate to good yields. nih.gov

Another prominent method for the synthesis of isoflavones from 3-bromochromones is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction involves the coupling of the 3-bromochromone with an arylboronic acid. mdpi.com Various palladium catalysts and reaction conditions have been successfully employed for this transformation. mdpi.com

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alcohols) | 3-Substituted-6-chlorochromones |

| Cyclization | 3-Ketoamides, DBU, THF, 20°C | 2-(Salicyloyl)furans |

| Regioselective Functionalization | Mannich conditions, aza-Michael addition, SeO₂ oxidation | 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones |

| Isoflavone Synthesis (Negishi Coupling) | Arylzinc bromides, NiCl₂(PPh₃)₂ or NiCl₂/PPh₃, room temperature | Isoflavones |

| Isoflavone Synthesis (Suzuki-Miyaura Coupling) | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)₂Cl₂) | Isoflavones |

Biological and Pharmaceutical Applications of 3-bromo-6-chlorochromone Derivatives

Antimicrobial Activities

Derivatives of 3-Bromo-6-chlorochromone have been evaluated for their ability to combat microbial pathogens, demonstrating a spectrum of activity against various bacteria and fungi.

Research into the antibacterial properties of chromone derivatives has identified this compound as having activity against pathogenic Vibrio species, which are significant foodborne pathogens often linked to seafood consumption. nih.gov In a study screening 27 different chromone compounds, this compound was shown to inhibit the growth of both Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for this compound. The MIC for this compound was found to be in the range of 50–200 µg/mL for both strains. frontiersin.org More specific data from the study indicated an MIC of 75 µg/mL against V. parahaemolyticus and 50 µg/mL against V. harveyi. frontiersin.org

Table 1: Antibacterial Activity of this compound against Vibrio Species

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Vibrio parahaemolyticus | 75 µg/mL |

| Vibrio harveyi | 50 µg/mL |

The compound this compound has also been investigated for its efficacy against various Candida species, which are a common cause of fungal infections in humans. A screening of 27 chromone derivatives against nine different Candida species revealed that this compound possesses notable antifungal properties. nih.gov It was particularly effective against two strains of Candida auris (KCTC 17809 and 17810), showing an MIC of 20 µg/mL. researchgate.net Its activity against other Candida species varied, with MIC values ranging from 20 µg/mL to 100 µg/mL. nih.gov

Table 2: Antifungal Activity of this compound against Various Candida Species

| Candida Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| C. albicans (ATCC 10231) | 50 |

| C. albicans (DAY185) | 50 |

| C. glabrata (ATCC 2001) | 100 |

| C. parapsilosis (ATCC 22019) | 50 |

| C. tropicalis (ATCC 750) | 50 |

| C. auris (KCTC 17809) | 20 |

| C. auris (KCTC 17810) | 20 |

| C. krusei (ATCC 6258) | 20 |

| C. lusitaniae (ATCC 34449) | 20 |

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. nih.gov The ability to inhibit or disrupt biofilm formation is a key strategy in combating persistent infections.

In studies against Vibrio species, while other halogenated chromones like 6-bromo-3-formylchromone and 6-chloro-3-formylchromone were identified as potent antibiofilm agents, the direct antibiofilm efficacy of this compound was less pronounced. nih.govfrontiersin.org At a concentration of 50 µg/mL, it showed minimal inhibition of biofilm formation in V. parahaemolyticus (11.9%) and V. harveyi (12.1%). frontiersin.org The mechanism for the more active compounds involved the downregulation of genes related to quorum sensing and biofilm formation. nih.gov

In the context of Candida infections, where biofilm formation is also a critical virulence factor, chromone derivatives have shown promise. researchgate.net While the specific antibiofilm mechanism of this compound was not detailed, related active compounds, specifically four chromone-3-carbonitriles, were found to significantly inhibit biofilm formation by interfering with the yeast-to-hypha transition, a crucial step in C. albicans biofilm development. nih.govresearchgate.net These active derivatives were observed to downregulate the expression of genes essential for hyphal formation and biofilm development. nih.gov

Antifungal Activity against Candida Species

Anticancer and Anti-inflammatory Research

Beyond its antimicrobial properties, this compound is a valuable compound in the development of pharmaceuticals targeting cancer and inflammatory diseases.

The chemical structure of this compound, featuring a chromone core with both bromo and chloro substituents, makes it a highly reactive and useful building block in synthetic chemistry. chemimpex.com It serves as a key intermediate in the synthesis of more complex molecules and pharmaceutical agents. chemimpex.com Its ability to participate in a variety of chemical reactions, such as nucleophilic substitutions and cyclizations, allows for the construction of diverse molecular architectures essential for drug discovery. chemimpex.com Researchers have utilized this compound to create libraries of derivatives for screening against various biological targets.

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can provide ligands for diverse biological receptors. ijrpc.com this compound has been specifically identified as a valuable starting material in the design of novel anti-inflammatory and anticancer agents. chemimpex.com

Research into inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in the cell cycle, neurodegenerative diseases, and cancer, has utilized chromone derivatives. nih.govacs.org The development of selective SIRT2 inhibitors is a therapeutic strategy for certain cancers and neurodegenerative disorders like Parkinson's disease. nih.gov Synthesized chromone derivatives have shown inhibitory activity in the low micromolar range and high selectivity for SIRT2 over other sirtuin isoforms. nih.gov This line of research underscores the potential of using substituted chromones, originating from intermediates like this compound, to develop targeted therapies. chemimpex.comnih.gov

Enzyme Inhibition Studies

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is primarily located in the cytoplasm and is involved in various cellular processes, including cell cycle regulation and cytoskeletal dynamics. acs.orggu.se Its inhibition has been identified as a potential therapeutic strategy for neurodegenerative diseases and some cancers. acs.orgacs.org Chromone and chroman-4-one derivatives, including those derived from this compound, have been investigated as inhibitors of SIRT2. acs.orgnih.gov

Research into chroman-4-one and chromone derivatives has revealed key structural features that govern their potency and selectivity as SIRT2 inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for inhibitory activity. acs.orgacs.org

Specifically, larger, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for SIRT2 inhibition. acs.orgacs.org For instance, the compound 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent and highly selective SIRT2 inhibitor, exhibiting an IC50 value of 4.5 µM. acs.org Further optimization led to the discovery of 6,8-dibromo-2-pentylchroman-4-one as an even more potent inhibitor with an IC50 of 1.5 μM. acs.orgacs.orgnih.gov

The substituent at the 2-position is also critical; the absence of a substituent at this position results in a loss of inhibitory activity. acs.org Conversely, the introduction of a pentyl group at the 2-position in 6-bromochroman-4-one leads to significant inhibitory activity. acs.org The high selectivity of these compounds for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, makes them valuable tools for studying the specific roles of SIRT2 and as starting points for the development of new therapeutic agents. acs.orgnih.gov The most potent inhibitors often show less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. acs.orgnih.gov

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 Inhibition IC50 (µM) |

|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo, 6-Chloro, 2-Pentyl | 4.5 acs.org |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-Dibromo, 2-Pentyl | 1.5 acs.orgacs.org |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo, 6-Chloro, 2-Pentyl | 1.5 nih.gov |

| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo, 6-Chloro, 2-Pentyl | 4.5 nih.gov |

The sirtuins are implicated in cellular processes related to aging and have become attractive targets in the research of neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's disease. acs.orgacs.org Oxidative stress is a significant factor in the progression of these diseases, and compounds that can modulate enzymes involved in cellular stress responses are of great interest. nih.gov The selective inhibition of SIRT2 by chromone derivatives represents a promising avenue for therapeutic intervention. researchgate.net By targeting SIRT2, it may be possible to influence cellular pathways that contribute to neuronal damage and death in these conditions. rsc.org

Structure-Activity Relationships for SIRT2 Selectivity

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters like serotonin and dopamine. bioassaysys.comscirp.org Dysregulation of MAO activity is associated with several neurological disorders, including depression and Parkinson's disease. bioassaysys.comscirp.org Consequently, MAO inhibitors are an important class of therapeutic agents. nih.gov

Studies have shown that certain chromone derivatives can act as potent and selective inhibitors of MAO-B. nih.gov Specifically, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position have demonstrated high potency as reversible MAO-B inhibitors, with IC50 values in the low nanomolar range (2.8 and 3.7 nM, respectively). nih.gov The position of the benzyloxy substituent is critical, as shifting it from the C6 to the C5 position on the chromone ring leads to a significant decrease in MAO-B inhibitory activity. nih.gov The potential of potent MAO-B inhibitors in the treatment of neurodegenerative disorders like Parkinson's disease underscores the importance of developing novel chromone-based inhibitors. nih.gov

Peptidomimetic Applications

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. gu.se The development of peptidomimetics is a key strategy in drug discovery to overcome the limitations of using peptides as drugs. gu.se

Chromone-Based β-Turn Peptidomimetics

The chromone scaffold has been successfully utilized in the development of β-turn peptidomimetics. acs.orggu.seresearchgate.net β-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and biological activity. aragen.com An efficient synthetic route has been developed for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. researchgate.net These compounds serve as valuable intermediates in the synthesis of chromone-based β-turn peptidomimetics. researchgate.net By attaching appropriate amino acid side chains to the chromone framework, researchers can create molecules that mimic the spatial arrangement of a β-turn, potentially leading to compounds with specific biological activities, such as mimicking the action of peptide hormones. gu.se

Design and Conformational Studies

The design of novel therapeutic agents based on the this compound structure often employs a scaffold approach, where the core chromone ring system serves as a foundation for systematic chemical modifications. gu.segu.se This methodology allows for the regioselective introduction of various substituents at the 2-, 3-, 6-, and 8-positions to explore and optimize biological activity. gu.se The synthesis of such derivatives frequently starts from commercially available 2´-hydroxyacetophenones, which are then subjected to various synthetic strategies to build the desired chromone framework. gu.se

A critical aspect of the design process involves the use of computational tools. gu.se Molecular docking, for instance, is utilized to theoretically investigate the interactions between designed chromone derivatives and biological targets, such as the ATP-binding site of kinases. gu.se This structure-based design approach helps in predicting binding modes and guiding the synthesis towards more potent and selective inhibitors. gu.se

Conformational studies are integral to understanding the structure-activity relationships of these derivatives. For example, the bromination at the 3-position of related chroman-4-one precursors has been shown to produce a mixture of cis and trans diastereomers. gu.se In one study, the 3-bromination of a chroman-4-one derivative resulted in a cis:trans ratio of 77:23. gu.se Interestingly, subsequent replacement of the bromine with a cyano group favored the formation of the trans-isomer, a shift attributed to the steric hindrance from the nitrile functionality. gu.se Such conformational analyses are crucial for developing peptidomimetics and other structurally defined therapeutic agents. gu.se

Antioxidant Research

The chromone core is a well-recognized pharmacophore that imparts significant antioxidant properties to its derivatives. acgpubs.orgresearchgate.net These properties are often linked to their broader therapeutic effects, including anti-inflammatory and anticancer activities. researchgate.net The compound this compound, in particular, is a subject of investigation for its potential antioxidant capabilities. chemimpex.com Research in this area focuses on the capacity of these compounds to combat oxidative stress, which is a key factor in the pathology of numerous diseases. chemimpex.com The styryl group at the 2nd position and the presence of hydroxyl groups on the chromone scaffold are known to be important for antioxidant activity. acgpubs.org

Other Reported Biological Activities of Chromone Derivatives

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been found to exhibit a wide array of biological activities. researchgate.netnih.gov

Chromone derivatives have demonstrated considerable potential as antiviral agents against a range of viruses. researchgate.netresearchgate.net Research has shown that the type and position of substituents on the chromone core are critical in determining the potency and specificity of the antiviral effect. nih.govjst.go.jp For instance, a series of 2-(3-amino-4-piperazinylphenyl)chromones showed selective activity against the severe acute respiratory syndrome-coronavirus (SARS-CoV). nih.govjst.go.jp Within this series, the introduction of a 2-pyridinylpiperazine moiety was identified as a key pharmacophoric feature for enhancing this activity. nih.govjst.go.jp

Other studies have identified natural chromone alkaloids, such as schumannificine, as having activity against the human immunodeficiency virus (HIV). nih.gov The anti-HIV activity appears to be favored by the presence of a piperidine ring and unsubstituted hydroxyl groups. nih.gov Furthermore, derivatives of schumannificine have shown potent activity against herpes simplex virus (HSV). nih.gov The antiviral mechanism for these compounds against HIV is thought to involve irreversible binding to the gp120 envelope protein. nih.gov In the context of plant pathology, novel chromone derivatives containing dithioacetals were found to have good inhibitory activity against the tomato spotted wilt virus (TSWV). acs.org

| Derivative Class | Target Virus | Key Research Finding | Reference |

|---|---|---|---|

| 2-(3-amino-4-piperazinylphenyl)chromones | SARS-CoV | Substituents at the 2-position, particularly a 2-pyridinylpiperazine group, confer selective antiviral activity. | nih.govjst.go.jp |

| Chromone Alkaloids (e.g., schumannificine) | HIV, HSV | Schumannificine shows anti-HIV activity, while its derivatives are potent against HSV. | nih.gov |

| Chromones with Dithioacetals | Tomato Spotted Wilt Virus (TSWV) | These compounds show good inhibitory activity, with one derivative found to bind to the viral nucleocapsid protein. | acs.org |

Chromone derivatives are actively being investigated as potential agents for the management of diabetes. researchgate.net Their mechanisms of action often involve the inhibition of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase. acgpubs.orgrsc.org

A recently synthesized series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives exhibited significant α-amylase inhibition, with inhibitory percentages (IP) over 93% at a concentration of 100 μg/mL. rsc.org Certain compounds from this series showed potent activity, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) comparable to the standard drug Acarbose. rsc.org For example, a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative was the most active against α-amylase with an IC₅₀ of 1.08 μM. rsc.org

Other research has focused on 2-styrylchromones, where the number and position of hydroxyl groups were found to be crucial for antidiabetic activity. acgpubs.org In silico studies on 6-substituted 3-formyl chromone derivatives also predicted their potential as insulin inhibitors. nih.govresearchgate.net

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Amylase | 1.08 ± 0.02 μM | rsc.org |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Amylase | 1.76 ± 0.01 μM | rsc.org |

| Hydroxylated 2-styrylchromones | α-Amylase & α-Glucosidase | Potent dual inhibition, dependent on -OH group position. | acgpubs.org |

The chromone scaffold is a key feature in several compounds developed for their antihistaminic properties. researchgate.netcore.ac.uk A notable series of novel (Piperidinylalkoxy)chromone derivatives were synthesized and shown to possess potent antihistaminic activity by acting as antagonists at the H1-receptor. nih.gov One compound in particular, 7-[[3-[4-(diphenylmethylene)piperidin-1-yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran, displayed a high affinity for the H1-receptor with a dissociation constant (KD) of 5.62 nM in guinea pig lung membranes. nih.gov A significant advantage of this compound was that, similar to terfenadine, it did not readily occupy brain H1-receptors when administered intraperitoneally in mice, suggesting a low potential for sedating side effects. nih.gov In addition to H1 antagonism, these compounds also showed the ability to inhibit contractions induced by leukotriene D4, indicating a dual mechanism of action beneficial for treating allergic and asthmatic conditions. nih.gov

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of chromone systems. scispace.com While specific DFT studies exclusively on 3-Bromo-6-chlorochromone are not widely published, extensive research on closely related halogenated chromones, such as 6-chlorochromone, provides a robust framework for understanding its characteristics. researchgate.netgazi.edu.tr Theoretical calculations are typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to model the molecule's behavior. researchgate.net

DFT calculations are instrumental in elucidating the electronic structure and reactivity of halogenated chromones. scispace.com The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. researchgate.net For related chromone structures, studies show that the distribution of these orbitals helps identify sites susceptible to electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The Molecular Electrostatic Potential (MESP) map is another tool derived from DFT that visualizes the charge distribution and predicts reactive sites within the molecule. researchgate.net

The conformational landscape of chromone derivatives is explored through theoretical methods. By performing torsional barrier scanning and geometry optimization, the most stable conformers of the molecule can be identified. researchgate.net For the chromone core, which consists of a benzo-gamma-pyrone ring system, planarity is a key feature. researchgate.net The stability of this planar structure is influenced by the nature and position of substituents. While the core ring structure is rigid, computational analyses, such as those performed at the B3LYP/6-31G(d,p) level for similar molecules, help in understanding the subtle conformational preferences and the energy barriers between different rotational states. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net Harmonic vibrational frequencies, infrared intensities, Raman scattering activities, and NMR chemical shifts can be calculated with a reasonable degree of accuracy. researchgate.netgazi.edu.tr For instance, in studies of 6-chlorochromone, the B3LYP/6-311++G(d,p) method was used to determine these properties, and the calculated vibrational frequencies were scaled to better match experimental spectra. researchgate.netgazi.edu.tr This predictive capability is invaluable for assigning spectral bands and confirming the molecular structure.

Conformational Analysis and Stability

X-ray Crystallography and Solid-State Analysis

While a specific single-crystal X-ray structure for this compound is not publicly available, extensive studies on closely related halogenated chromones provide a robust framework for understanding its likely solid-state characteristics. mdpi.comnih.goviucr.org

A single-crystal X-ray diffraction analysis would determine the precise spatial arrangement of atoms in the crystalline lattice. This analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, the related compound 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione crystallizes in the monoclinic system with the space group P2₁/n. Such data is foundational for understanding the molecule's packing and intermolecular forces.

The crystal packing of halogenated chromones is governed by a combination of non-covalent interactions that dictate the supramolecular architecture. mdpi.comsciforum.net

Halogen Bonding: The presence of both bromine and chlorine atoms makes halogen bonding a significant directional force in the crystal lattice. nih.gov These interactions typically occur between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic atom, such as the carbonyl oxygen (C-X···O=C, where X = Br, Cl). nih.govconicet.gov.ar These bonds play a crucial role in stabilizing the crystal packing. sciforum.net

π-π Stacking: The planar aromatic chromone core facilitates π-π stacking interactions. mdpi.com In related structures, these interactions are often of an offset or slipped-parallel nature, with centroid-to-centroid distances typically between 3.3 and 4.1 Å. mdpi.comiucr.org These stacking interactions are crucial for the dense packing of the molecules in the solid state.

Computational studies and analyses of similar crystal structures confirm that these varied intermolecular forces work cooperatively to create a stable, three-dimensional crystalline network. mdpi.comsciforum.netconicet.gov.ar

Applications in Materials Science and Other Fields

Fluorescent Probes and Dyes

3-Bromo-6-chlorochromone is a key building block in the synthesis of fluorescent probes and dyes. chemimpex.comchemimpex.com While the compound itself is primarily an intermediate, the broader family of chromone derivatives, particularly 3-hydroxychromones (3HCs), exhibits a wide range of fluorescent properties that are highly valuable in scientific research. ijrpc.com

A defining characteristic of many 3-hydroxychromone dyes is their dual emission, which results from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.orgmdpi.com Following light absorption, the molecule can exist in a normal excited state (N) or a tautomeric excited state (T), each with a distinct emission band. frontiersin.orgrsc.org The relative intensities of these two bands are highly sensitive to the molecule's microenvironment, especially polarity and hydrogen-bonding interactions. rsc.orgresearchgate.net This ratiometric response, based on the intensity ratio of the two bands (IN/IT), provides a built-in correction for instrumental factors and probe concentration, making these dyes robust environmental sensors. rsc.org

Research has focused on modifying the chromone core to fine-tune these photophysical properties. For instance, 3-methoxychromone derivatives have been developed as bright and highly solvatochromic dyes, meaning their color changes significantly with the polarity of the solvent. rsc.org The synthesis of 2,6,8-trisubstituted 3-hydroxychromone derivatives has yielded fluorophores with high fluorescence quantum yields, suitable for demanding applications like live-cell imaging. nih.gov One such derivative, 2-(6-diethylaminobenzo[b]furan-2-yl)-3-hydroxychromone, is noted for its dramatically improved fluorescence properties, including a significant increase in quantum yield in aprotic solvents and the longest wavelength fluorescence among known chromones. researchgate.net

Table 1: Photophysical Properties of Selected Chromone-Based Fluorescent Dyes

| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Key Features | Source(s) |

|---|---|---|---|---|

| PRODAN | 401 (in cyclohexane) | 531 (in water) | Exhibits a large dipole moment change upon excitation, indicating high sensitivity to solvent polarity. | nih.gov |

| 2-(6-Diethylaminobenzo[b]furan-2-yl)-3-hydroxychromone | ~430 | Dual emission: ~530-560 and ~600-630 | Possesses dual emission; shows strong red shifts and increased quantum yield. Binds with a high constant to serum albumin. | rsc.orgresearchgate.net |

| 3-methoxychromone derivatives | Varies | Varies | Bright, highly solvatochromic, and more photostable than parent 3-hydroxychromones. | rsc.org |

| Mo-Thio (Chromone-triazole conjugate) | 333-352 | 432-457 (turquoise) | Exhibits a mega-Stokes shift (~100 nm) and a 10-fold fluorescence increase upon DNA binding. | mdpi.com |

| Solvatochromic fluorene (linked to dC) | 405 | 421 (in dioxane) - 544 (in methanol) | Bright fluorescence with significant solvatochromism and high quantum yields even in polar solvents. | nih.gov |

Sensors and Imaging Applications

The unique fluorescent properties of chromone derivatives make them excellent candidates for sensors and imaging agents. chemimpex.comchemimpex.com Their sensitivity to the local environment allows for the visualization and study of complex biological systems. chemimpex.com

Derivatives of 3-hydroxychromone have been successfully used as fluorescent probes for studying DNA-binding affinity and for labeling proteins. ijrpc.com For example, their ability to change fluorescence upon binding can be used to probe the local polarity of sites within proteins like serum albumin. rsc.org A notable application is the development of a 3-hydroxychromone dye conjugated to trehalose, a sugar metabolized by mycobacteria. uni-halle.de This conjugate acts as a solvatochromic label that can rapidly and specifically detect Mycobacterium tuberculosis with a fluorescence microscope, as the dye's fluorescence "turns on" when it is inserted into the non-polar environment of the bacterial cell wall. uni-halle.de

In cellular imaging, 2,6,8-trisubstituted 3-hydroxychromone derivatives have demonstrated excellent cell permeability and favorable fluorescence properties within HeLa cells. nih.gov Furthermore, amino acids incorporating a 3-hydroxychromone fluorophore have been integrated into peptides. frontiersin.org This allowed researchers to study the behavior of the peptide in human cells and zebrafish embryos, revealing that the peptides localized in nonpolar subcellular compartments like lipid-containing structures. frontiersin.org The dual-emission properties of the label provided insights into the polarity of the local environment around the peptide. frontiersin.org Chromone-based probes have also been instrumental in imaging the distinct lipid phases in biological membranes and studying events like apoptosis. researchgate.netcore.ac.uk Beyond biology, these dyes are used in creating sensors for metal ions and for detecting DNA hybridization. mdpi.comrsc.org

Advanced Materials (Polymers, Coatings)

This compound is utilized in the formulation of advanced materials, such as specialized polymers and coatings. chemimpex.comchemimpex.com These applications often require materials with specific optical or thermal properties, which can be imparted by the incorporation of the chromone structure. chemimpex.comchemimpex.com The rigid, heterocyclic framework of the chromone can contribute to the thermal stability and mechanical properties of a polymer matrix, while its inherent photochemical characteristics can be harnessed to create materials that respond to light or exhibit unique fluorescence. While the role of this compound as a starting material for these advanced materials is cited, detailed research findings on its specific incorporation methods and the resulting material properties are not widely available in public literature. chemimpex.comchemimpex.com

Environmental Monitoring (Pollutant Detection)

There is potential for using this compound and its derivatives in the field of environmental science, specifically for the detection of pollutants. chemimpex.com This application would leverage the environment-sensitive fluorescence of the chromone core. researchgate.net A sensor could be designed where the interaction of a pollutant molecule with the chromone fluorophore would lead to a detectable change in its fluorescence signal, such as a shift in color or a change in intensity. This could aid in environmental research and the development of new strategies for remediation. chemimpex.com However, like its application in polymers, this remains a potential area of use, and specific studies detailing the use of this compound for the detection of particular environmental pollutants are not extensively documented. chemimpex.com

Future Research Directions and Translational Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While methods for the synthesis of chromone derivatives exist, a key area for future research lies in the development of more efficient and environmentally friendly synthetic pathways. acs.orgijrpc.comresearchgate.net Traditional methods can sometimes involve harsh reagents and produce hazardous waste. researchgate.net Future investigations should focus on green chemistry approaches, such as microwave-assisted synthesis, the use of non-toxic catalysts, and eco-friendly solvents to reduce the environmental impact. ijrpc.comresearchgate.net The development of scalable, cost-effective, and high-yielding synthetic strategies is crucial for the large-scale production of 3-Bromo-6-chlorochromone and its derivatives, which is essential for advancing pre-clinical and clinical studies. researchgate.netnumberanalytics.com

Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

A significant body of research has focused on the structure-activity relationships (SAR) of various chromone derivatives. acs.orgmdpi.comacs.orgnih.govnih.gov These studies have revealed that the type, number, and position of substituents on the chromone core are critical in determining the compound's biological activity. nih.govresearchgate.net For instance, the presence of specific substituents at the C6 and C8 positions has been shown to be favorable for certain inhibitory activities. acs.org Future SAR studies on this compound should systematically explore how modifications to the bromine and chlorine substituents, as well as the introduction of diverse functional groups at other positions on the chromone ring, influence its therapeutic effects. This will enable the rational design of new derivatives with enhanced potency and selectivity for specific biological targets, such as enzymes and receptors involved in various diseases. numberanalytics.comacs.orgacs.orgnih.gov

In-depth Mechanistic Studies of Biological Activities

While the biological activities of chromone derivatives have been documented, a deeper understanding of their mechanisms of action at the molecular level is required. Future research should employ advanced biochemical and cellular assays to elucidate the precise molecular targets and signaling pathways modulated by this compound and its analogs. For example, studies have indicated that some chromone derivatives can inhibit the production of inflammatory mediators and exhibit cytotoxicity against cancer cell lines. In-depth mechanistic investigations will clarify how these compounds interact with specific enzymes, receptors, or transcription factors to exert their effects. researchgate.net This knowledge is fundamental for optimizing their therapeutic efficacy and identifying potential off-target effects.

Application of Advanced Computational Techniques for Drug Design and Materials Science

Computational modeling and in silico drug design are powerful tools that can accelerate the discovery and development of new therapeutic agents. bohrium.comnih.govnih.govresearchgate.net Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction of this compound derivatives with their biological targets. bohrium.comnih.govnih.gov These computational approaches can guide the synthesis of new compounds with improved pharmacological profiles. bohrium.comresearchgate.net Beyond medicine, the unique fluorescent properties of some chromone derivatives suggest their potential application in materials science as fluorescent probes for biological imaging or as components of novel sensors. chemimpex.com Advanced computational techniques can aid in the design of materials with tailored optical and electronic properties.

Translational Research Towards Pre-clinical and Clinical Development

The ultimate goal of this research is to translate promising laboratory findings into tangible clinical benefits. Promising derivatives of this compound that demonstrate high efficacy and low toxicity in in vitro and in vivo models should be advanced into pre-clinical development. acs.orgnih.gov This phase involves comprehensive pharmacological and toxicological profiling to ensure safety and establish a potential therapeutic window. Successful pre-clinical candidates can then progress to clinical trials to evaluate their safety and efficacy in humans. The journey from the laboratory to the clinic is long and challenging, but the diverse therapeutic potential of the chromone scaffold provides a strong rationale for pursuing the translational development of this compound-based therapies. numberanalytics.comacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-6-chlorochromone, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves halogenation of chromone precursors. Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ gas under controlled conditions. For example, 6-Bromo-3-formylchromone derivatives are synthesized via electrophilic substitution, where bromine is introduced at the 6-position of chromone, followed by chlorination at the 3-position using chlorinating agents like SOCl₂ . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agent) and temperature (0–25°C) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of halogenation. For instance, in similar bromo-chloro compounds, ¹H NMR shows deshielded aromatic protons adjacent to halogens (δ 7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₅BrClO₂: theoretical 274.89 g/mol). Infrared (IR) spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an eye and skin irritant (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste must be segregated and disposed via licensed hazardous waste contractors, as improper disposal risks environmental contamination .